

Spectroscopic and Synthetic Profile of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Pyridin-3-Yl)Benzaldehyde**

Cat. No.: **B062508**

[Get Quote](#)

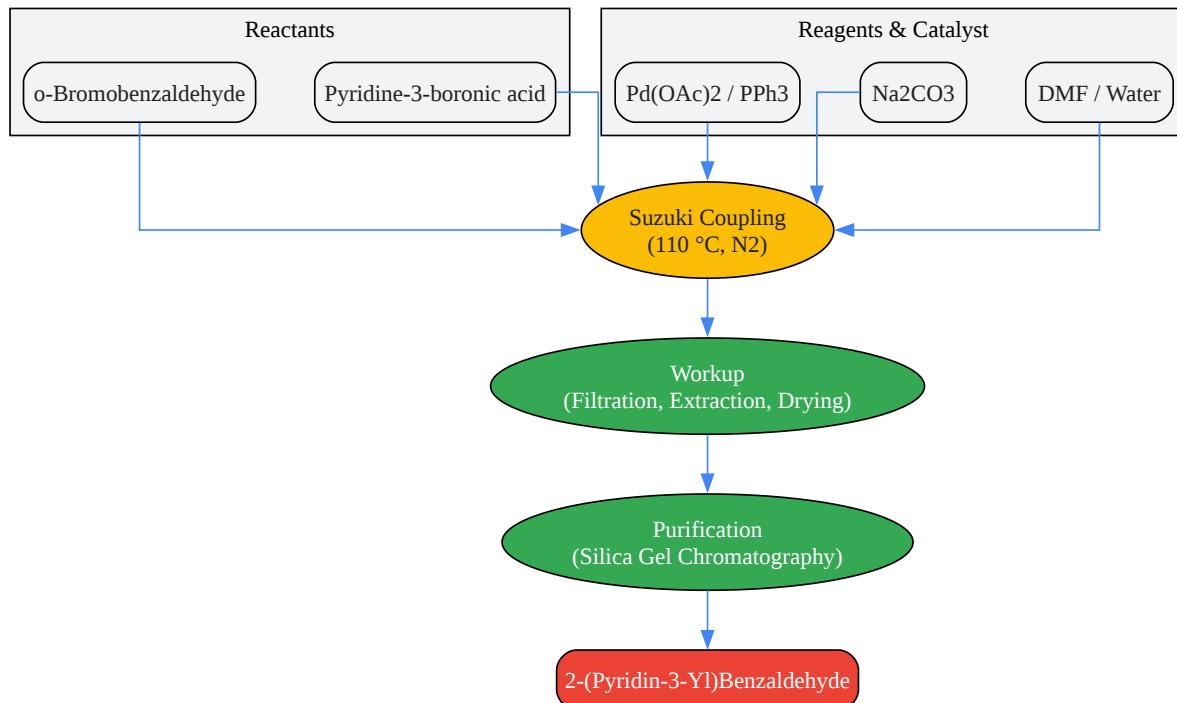
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound **2-(Pyridin-3-Yl)Benzaldehyde**. This molecule, incorporating both a pyridine and a benzaldehyde moiety, is of interest in medicinal chemistry and materials science. This document summarizes its synthesis, expected spectroscopic characteristics, and detailed experimental protocols.

Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde

The synthesis of **2-(Pyridin-3-Yl)Benzaldehyde** can be achieved via a Suzuki coupling reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Suzuki Coupling


Materials:

- o-Bromobenzaldehyde
- Pyridine-3-boronic acid
- Palladium acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)

- Sodium carbonate (Na_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Chloroform
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Nitrogen gas

Procedure:

- In a reaction vessel, suspend o-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of N,N-dimethylformamide and water.
- Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere.
- To this suspension, add palladium acetate (0.05 eq) and triphenylphosphine (0.2 eq).
- Heat the reaction mixture to 110 °C and stir overnight under a nitrogen atmosphere.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.
- Dilute the filtrate with chloroform and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield **2-(pyridin-3-yl)benzaldehyde** as a white powder.[1]

[Click to download full resolution via product page](#)

Synthesis workflow for **2-(Pyridin-3-Yl)Benzaldehyde**.

Spectroscopic Data

While experimental spectroscopic data for **2-(Pyridin-3-Yl)Benzaldehyde** is not readily available in the searched literature, the following tables present the expected data based on the analysis of its constituent functional groups (benzaldehyde and pyridine) and data from isomeric compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.0	s	Aldehydic proton (-CHO)
~8.6-8.8	m	Protons on the pyridine ring
~7.9-8.1	m	Protons on the pyridine ring
~7.4-7.8	m	Protons on the benzaldehyde ring

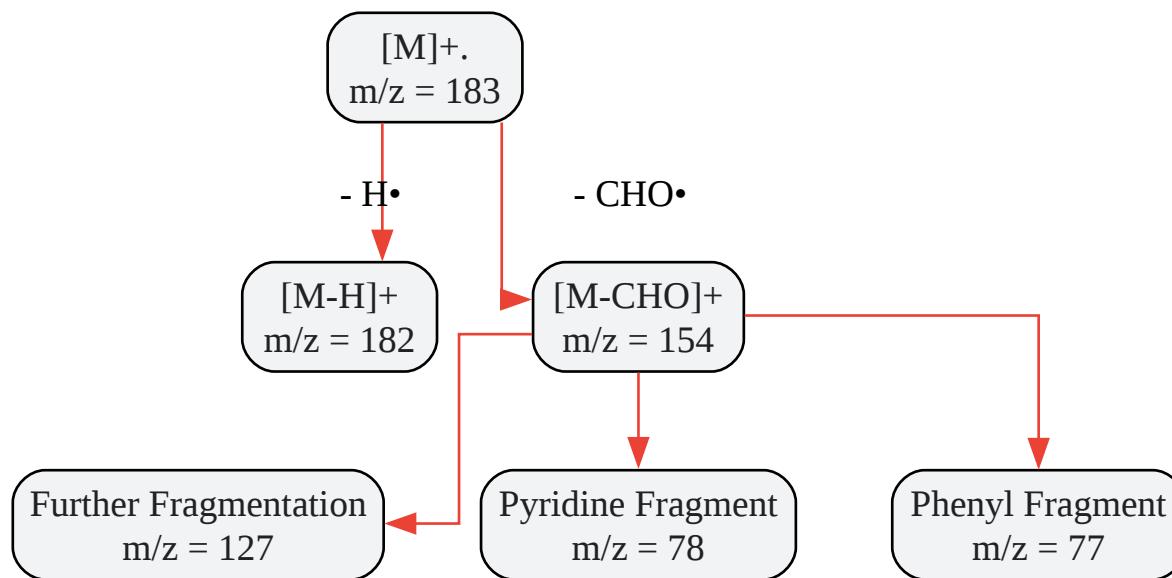
Predicted based on typical values for benzaldehydes and pyridines.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl carbon (C=O)
~150-155	Carbons of the pyridine ring
~120-140	Carbons of the benzaldehyde ring
~123-137	Carbons of the pyridine ring

Predicted based on typical values for benzaldehydes and pyridines.[\[3\]](#)

Table 3: Predicted IR Spectroscopic Data


Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	Carbonyl (C=O) stretch
~1600, ~1475	Medium	Aromatic C=C and C=N stretches

Predicted based on typical values for aromatic aldehydes and pyridines.[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
183	Molecular ion $[M]^+$
182	$[M-H]^+$, loss of the aldehydic proton
154	$[M-CHO]^+$, loss of the formyl group
127	Fragmentation of the biphenyl-like core
78	Pyridine fragment
77	Phenyl fragment

Predicted based on the molecular weight and common fragmentation patterns of aromatic aldehydes.

[Click to download full resolution via product page](#)

Expected key mass spectrometry fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for aromatic aldehydes like **2-(Pyridin-3-Yl)Benzaldehyde**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(Pyridin-3-Yl)Benzaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
- Process the data similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **2-(Pyridin-3-Yl)Benzaldehyde** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.

Sample Preparation:

- For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

Data Acquisition (GC-MS with EI):

- Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
- The separated components enter the mass spectrometer.

- In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
- The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062508#spectroscopic-data-for-2-pyridin-3-yl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com